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molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4

Dimethyl (4-fluorobenzyl)phosphonate

Cat. No. B3034322
M. Wt: 218.16 g/mol
InChI Key: PXRXOCSAKCSLKQ-UHFFFAOYSA-N
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Patent
US08067395B2

Procedure details

4-fluorobenzyl bromide (25 mL, 0.20 mol) was added to a stirred solution of trimethyl phosphite (35.9 mL, 0.30 mol) at ambient temperature, under a nitrogen atmosphere. The resulting solution was heated at 110° C. for six hours, and then at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The organic phase was dried with magnesium sulfate, filtered, and concentrated by rotary evaporation. The resulting crude product was purified by flash silica chromatography using 0-35% acetonitrile in ethyl acetate as eluant to yield (4-fluoro-benzyl)-phosphonic acid dimethyl ester (29.44 g, 135 mmol, 66% yield) as a colorless oil. 1H NMR (400 MHz, DMSO) δ 7.33-7.28 (m, 2H); 7.17-7.12 (dd, 2H); 3.61-3.58 (d, 6H); 3.31-3.24 (d, 2H); ESMS (m/z): (M+1)+ found, 219.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[P:10]([O:15]C)([O:13][CH3:14])[O:11][CH3:12]>C(OCC)(=O)C>[CH3:12][O:11][P:10]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:15])[O:13][CH3:14]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
35.9 mL
Type
reactant
Smiles
P(OC)(OC)OC
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate (350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by flash silica chromatography

Outcomes

Product
Name
Type
product
Smiles
COP(OC)(=O)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 135 mmol
AMOUNT: MASS 29.44 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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